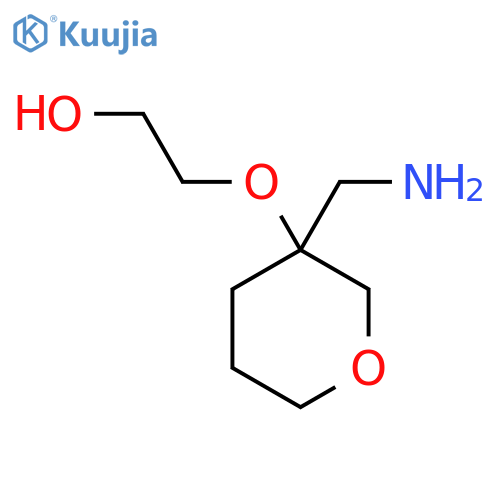

Cas no 1478217-20-7 (2-{3-(aminomethyl)oxan-3-yloxy}ethan-1-ol)

1478217-20-7 structure

商品名:2-{3-(aminomethyl)oxan-3-yloxy}ethan-1-ol

2-{3-(aminomethyl)oxan-3-yloxy}ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-{3-(aminomethyl)oxan-3-yloxy}ethan-1-ol

- AKOS014383831

- 1478217-20-7

- EN300-1179054

- 2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol

-

- インチ: 1S/C8H17NO3/c9-6-8(12-5-3-10)2-1-4-11-7-8/h10H,1-7,9H2

- InChIKey: CBMNTFHBWADYQT-UHFFFAOYSA-N

- ほほえんだ: O(CCO)C1(CN)COCCC1

計算された属性

- せいみつぶんしりょう: 175.12084340g/mol

- どういたいしつりょう: 175.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.3

- トポロジー分子極性表面積: 64.7Ų

2-{3-(aminomethyl)oxan-3-yloxy}ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1179054-1000mg |

2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol |

1478217-20-7 | 1000mg |

$986.0 | 2023-10-03 | ||

| Enamine | EN300-1179054-100mg |

2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol |

1478217-20-7 | 100mg |

$867.0 | 2023-10-03 | ||

| Enamine | EN300-1179054-50mg |

2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol |

1478217-20-7 | 50mg |

$827.0 | 2023-10-03 | ||

| Enamine | EN300-1179054-5000mg |

2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol |

1478217-20-7 | 5000mg |

$2858.0 | 2023-10-03 | ||

| Enamine | EN300-1179054-2500mg |

2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol |

1478217-20-7 | 2500mg |

$1931.0 | 2023-10-03 | ||

| Enamine | EN300-1179054-500mg |

2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol |

1478217-20-7 | 500mg |

$946.0 | 2023-10-03 | ||

| Enamine | EN300-1179054-10000mg |

2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol |

1478217-20-7 | 10000mg |

$4236.0 | 2023-10-03 | ||

| Enamine | EN300-1179054-250mg |

2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol |

1478217-20-7 | 250mg |

$906.0 | 2023-10-03 | ||

| Enamine | EN300-1179054-1.0g |

2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol |

1478217-20-7 | 1g |

$0.0 | 2023-06-08 |

2-{3-(aminomethyl)oxan-3-yloxy}ethan-1-ol 関連文献

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

1478217-20-7 (2-{3-(aminomethyl)oxan-3-yloxy}ethan-1-ol) 関連製品

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量